4-Chloro-2-methylbenzoic acid

Organic Synthesis Process Chemistry Lithiation

4-Chloro-2-methylbenzoic acid (CAS 7499-07-2) is a critical pharmaceutical intermediate featuring a unique ortho-methyl, para-chloro substitution pattern that is structurally essential for synthesizing benzoylguanidine-based Na⁺/H⁺ antiporter inhibitors and anti-proliferative diarylamide scaffolds. Unlike generic 4-chlorobenzoic or 2-methylbenzoic acid, this specific regioisomer enables downstream chlorosulfonation and coupling reactions that simpler analogs cannot support. Procure this high-purity (≥98%) building block to access patented pharmacophores and accelerate medicinal chemistry programs. Available in gram-to-kilogram quantities from established suppliers.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 7499-07-2
Cat. No. B106704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbenzoic acid
CAS7499-07-2
Synonyms4-Chloro-o-toluic Acid;  NSC 407521; 
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyXXFKOBGFMUIWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylbenzoic Acid (CAS 7499-07-2): A Differentiated ortho-Methyl Benzoic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


4-Chloro-2-methylbenzoic acid (CAS 7499-07-2) is an ortho-methyl-substituted, para-chlorinated benzoic acid derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is characterized by a melting point in the range of 167–171 °C and a predicted pKa of 3.63 ± 0.25 . This compound serves as a key intermediate in the synthesis of inhibitors of the cellular Na⁺/H⁺ antiporter [1] and is also employed in the preparation of anti-proliferative agents .

Why 4-Chloro-2-methylbenzoic Acid Cannot Be Interchanged with Common Analogs Like 4-Chlorobenzoic Acid or 2-Methylbenzoic Acid


While generic 4-chlorobenzoic acid and 2-methylbenzoic acid are widely available, 4-chloro-2-methylbenzoic acid presents a unique combination of substituents that imparts distinct reactivity and physicochemical properties. The presence of both an ortho-methyl and a para-chloro group on the aromatic ring is not a simple additive effect. For instance, the ortho-methyl group creates steric hindrance that can direct electrophilic substitution away from the 2-position, while the para-chloro group withdraws electron density, impacting the compound's acidity (predicted pKa of 3.63) . Critically, the synthesis of this specific ortho-alkylated pattern is non-trivial; standard lithiation/carboxylation methods used for simpler analogs fail to produce the desired product [1]. This structural specificity is essential for its role as an intermediate in the preparation of advanced pharmaceutical scaffolds, such as Na⁺/H⁺ antiporter inhibitors [2], where the precise positioning of the methyl and chloro groups is a requirement for downstream coupling reactions. The following quantitative evidence details these differentiating factors.

Quantitative Evidence for the Selection of 4-Chloro-2-methylbenzoic Acid (CAS 7499-07-2)


Comparison of Synthetic Route Viability: Direct Lithiation of 2-Bromo-5-chlorotoluene vs. Failed Standard Methods for 4-Chloro-2-methylbenzoic Acid

The direct preparation of 4-chloro-2-methylbenzoic acid via standard lithiation/carboxylation protocols fails entirely or results in very low yields. A patent explicitly notes that reaction of 4-chlorobromobenzene with n-butyllithium and CO₂ produces 4-chlorobenzoic acid in 90% yield, but this method is not applicable to the ortho-methylated target compound [1]. In contrast, a patent-protected process using 2-bromo-5-chlorotoluene with a secondary/tertiary organolithium reagent enables successful synthesis [2]. This difference in synthetic accessibility directly impacts procurement strategy, as the compound cannot be reliably sourced from generic manufacturers using classical methods.

Organic Synthesis Process Chemistry Lithiation

Melting Point Differentiation from Regioisomeric Chloro-Methylbenzoic Acids

The melting point of 4-chloro-2-methylbenzoic acid is 167–171 °C . This value is a reliable indicator for identity and purity verification. It is notably higher than that of 2-chloro-4-methylbenzoic acid (156–161 °C) and substantially lower than that of 4-chloro-3-methylbenzoic acid (213–215 °C) . This difference allows for rapid differentiation between regioisomers, which is critical for preventing mis-identification and ensuring correct material usage in multi-step syntheses.

Physicochemical Properties Quality Control Crystallization

Acidity Comparison with Unsubstituted Benzoic Acid

The electron-withdrawing para-chloro group in 4-chloro-2-methylbenzoic acid increases its acidity relative to benzoic acid. The predicted pKa for the target compound is 3.63 ± 0.25 , which is lower (more acidic) than the pKa of unsubstituted benzoic acid (approximately 4.20) [1]. While the ortho-methyl group may provide some steric shielding, the overall effect of the chlorine atom predominates, making the compound a stronger acid.

Physicochemical Properties Reactivity pKa

Definitive Application Scenarios for 4-Chloro-2-methylbenzoic Acid Based on Quantitative Evidence


As a Critical Intermediate in the Synthesis of Na⁺/H⁺ Antiporter Inhibitors

4-Chloro-2-methylbenzoic acid is a specifically required intermediate in the multi-step synthesis of benzoylguanidine-based Na⁺/H⁺ antiporter inhibitors, as documented in the patent literature [1]. The compound's unique ortho-methyl, para-chloro substitution pattern is essential for subsequent chlorosulfonation and derivatization steps leading to the final pharmacophore [2]. A user should procure this specific compound because alternative benzoic acid derivatives lacking this precise substitution would not be viable for this established synthetic route.

For the Preparation of Advanced Pharmaceutical Scaffolds and Fragment-Based Drug Discovery

Due to its defined substitution pattern, this compound is used as a reagent in the synthesis of diarylamides featuring a pyrimidinyl pyridine scaffold, which have demonstrated anti-proliferative effects against melanoma cancer cell lines . Furthermore, its role as a fragment molecule provides a structural basis for the design and screening of novel drug candidates . Researchers engaged in medicinal chemistry should select this compound to introduce a specific chloro-methyl aromatic motif into their lead compounds.

In Chemical Process Development for Ortho-Alkylated Benzoic Acid Derivatives

The non-trivial synthesis of this compound, which fails under standard conditions that successfully yield 4-chlorobenzoic acid [3], makes it a valuable target for process chemistry optimization. Industrial users developing or validating new methods for ortho-alkylation can use this compound as a benchmark substrate to demonstrate the efficacy and selectivity of novel lithiation or catalytic processes, differentiating their technology from classical approaches.

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